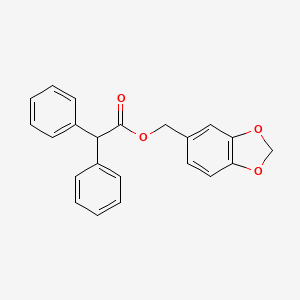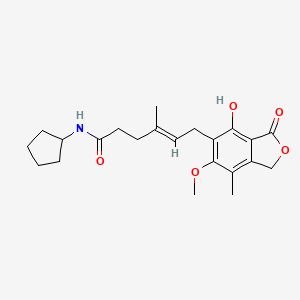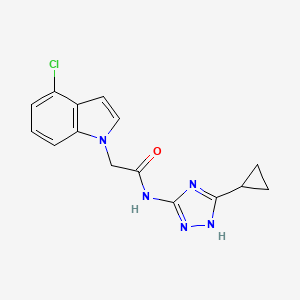
(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate” is a chemical compound with a complex structure. Let’s break it down:
- The core structure consists of a benzodioxole ring (also known as 1,3-benzodioxole or 1,3-dioxole) fused to a phenylacetate moiety.
- The benzodioxole ring contains two oxygen atoms in a heterocyclic arrangement, contributing to its aromatic character.
- The phenylacetate group consists of a phenyl ring attached to an acetate functional group.
准备方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Friedel-Crafts Acylation
- Benzodioxole can be acylated using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (such as aluminum chloride or ferric chloride).
- The resulting benzodioxole acyl derivative can then be reacted with diphenylmethane to form the target compound.
-
Esterification
- Starting with 2,2-diphenylacetic acid, esterification can be carried out using methanol and a strong acid (e.g., sulfuric acid).
- The resulting ester is “(2H-1,3-benzodioxol-5-yl)methyl 2,2-diphenylacetate.”
Industrial Production
The industrial production of this compound involves scaling up the synthetic methods described above. Optimization of reaction conditions, purification, and yield enhancement are critical for large-scale production.
化学反应分析
Reactivity
Oxidation: The benzodioxole ring can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the phenylacetate moiety can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the benzodioxole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, halides) can be employed.
Major Products
The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acids, while reduction leads to alcohols.
科学研究应用
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., antitumor, antimicrobial).
Medicine: Research into its pharmacological properties and potential therapeutic uses.
Industry: Used in the production of specialty chemicals.
作用机制
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular processes or signaling pathways.
相似化合物的比较
While there are no direct analogs, we can compare it to related compounds:
Methyl 2,2-diphenylacetate: Lacks the benzodioxole ring.
Benzodioxole derivatives: May lack the phenylacetate moiety.
属性
分子式 |
C22H18O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-ylmethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H18O4/c23-22(24-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2 |
InChI 键 |
DNCOFTSPUYEXIS-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158334.png)


![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide](/img/structure/B12158338.png)
![2-[(2,4-dimethylphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12158340.png)


![(5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12158373.png)
![N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12158380.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158387.png)
![7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12158389.png)

![1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158414.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B12158425.png)
